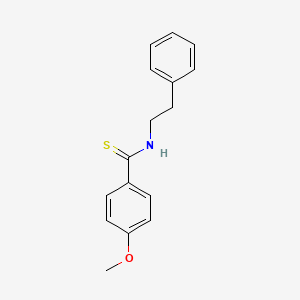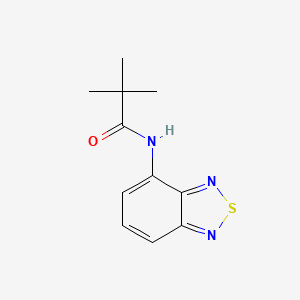![molecular formula C23H21ClN4O5 B11064651 1'-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11064651.png)
1'-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of multiple functional groups, such as nitro, chlorophenyl, and pyrimidine, makes this compound highly versatile and significant in various fields of scientific research.
Preparation Methods
The synthesis of 1’-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-chlorobenzaldehyde, methylamine, and nitroethane.
Condensation Reaction: The initial step involves a condensation reaction between 4-chlorobenzaldehyde and methylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with nitroethane under basic conditions to form the spiro compound.
Functional Group Modifications: Further functional group modifications, such as nitration and methylation, are carried out to obtain the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1’-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and basic or acidic conditions depending on the desired transformation. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and additional ring systems.
Scientific Research Applications
1’-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1’-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidines: These compounds share a similar core structure but may have different functional groups, leading to variations in their chemical and biological properties.
Spiro Compounds: Other spiro compounds with different ring systems or substituents can be compared to highlight the unique features of the target compound.
Nitro Compounds: Compounds with nitro groups can be compared to understand the impact of the nitro group on the compound’s reactivity and biological activity.
The uniqueness of 1’-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21ClN4O5 |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
1'-(4-chlorophenyl)-3-methyl-8-nitrospiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione |
InChI |
InChI=1S/C23H21ClN4O5/c1-13-8-9-26-18-7-6-17(28(32)33)11-14(18)12-23(19(26)10-13)20(29)25-22(31)27(21(23)30)16-4-2-15(24)3-5-16/h2-7,11,13,19H,8-10,12H2,1H3,(H,25,29,31) |
InChI Key |
VIIUZRFDNPKPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(C1)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-amino-2-(4-chlorophenyl)-4-cyano-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11064572.png)
![2-[(cyclopentylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11064578.png)
![methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11064585.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11064591.png)


![N-[4-(dimethylamino)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11064611.png)

![1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)butane-1,2,3,4-tetrol](/img/structure/B11064645.png)
![methyl (2-{4,5-dimethoxy-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}ethyl)carbamate](/img/structure/B11064646.png)
![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]piperazine](/img/structure/B11064657.png)

![4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B11064666.png)
![4-tert-butyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B11064672.png)
